2-[4-(6-Amino-5-cyano-3-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide
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Overview
Description
2-{4-[6-Amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide is a complex organic compound that features a pyrano[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrano[2,3-c]pyrazole core: This step involves the cyclocondensation of an aldehyde, malononitrile, and hydrazine in the presence of a catalyst such as triethylamine.
Functionalization of the core: The core structure is then functionalized by introducing the pyridin-3-yl group through a nucleophilic substitution reaction.
Attachment of the methoxyphenoxy group: This step involves the reaction of the intermediate with 2-methoxyphenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-yl and methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interaction of pyrano[2,3-c]pyrazole derivatives with biological targets such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles
- Methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate derivatives
Uniqueness
2-{4-[6-amino-5-cyano-3-(pyridin-3-yl)-1H,4H-pyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its pyrano[2,3-c]pyrazole core is a versatile scaffold that can be modified to enhance its interaction with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C21H18N6O4 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[4-(6-amino-5-cyano-3-pyridin-3-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C21H18N6O4/c1-29-15-7-11(4-5-14(15)30-10-16(23)28)17-13(8-22)20(24)31-21-18(17)19(26-27-21)12-3-2-6-25-9-12/h2-7,9,17H,10,24H2,1H3,(H2,23,28)(H,26,27) |
InChI Key |
NFLGHYKMFXKCOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CN=CC=C4)N)C#N)OCC(=O)N |
Origin of Product |
United States |
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